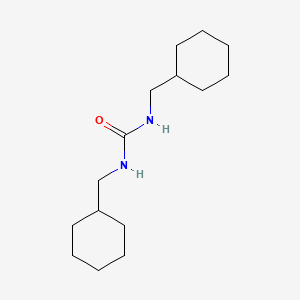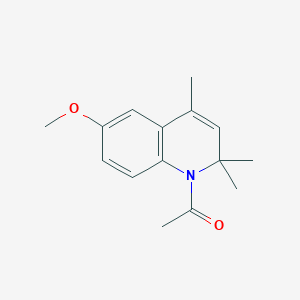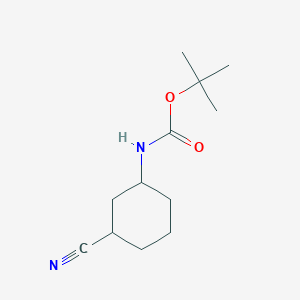
tert-Butyl trans-3-cyanocyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl trans-3-cyanocyclohexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyano group attached to a cyclohexyl ring, which is further connected to a carbamic acid tert-butyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-cyanocyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Flow microreactor systems are particularly advantageous for industrial production due to their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl trans-3-cyanocyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various carbamate derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl trans-3-cyanocyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl trans-3-cyanocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Cyano-cyclohexyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
(3-Cyano-cyclohexyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
(3-Cyano-cyclohexyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.
Uniqueness
tert-Butyl trans-3-cyanocyclohexylcarbamate is unique due to the presence of the tert-butyl ester group, which provides increased steric hindrance and stability compared to other ester derivatives. This makes it particularly useful in applications where stability and resistance to hydrolysis are important .
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
tert-butyl N-(3-cyanocyclohexyl)carbamate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15) |
Clave InChI |
KODINHTWTSHDJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
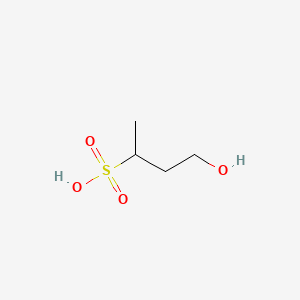
![6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)
![Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate](/img/structure/B8745179.png)
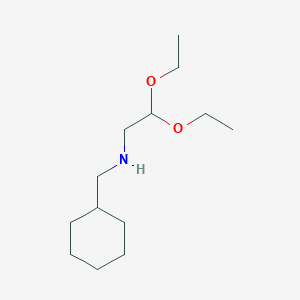

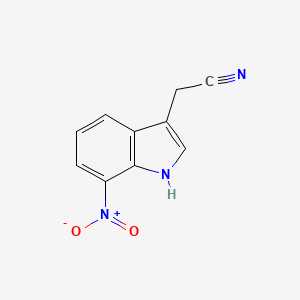
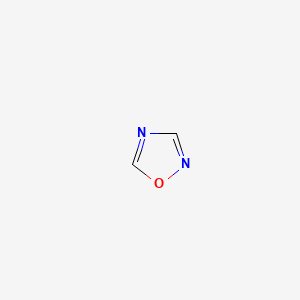
![6-chloro-2-(methylsulfonyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8745208.png)
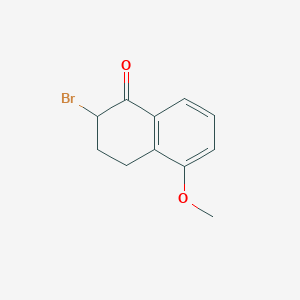
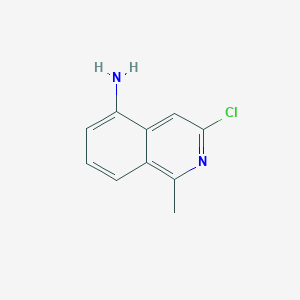
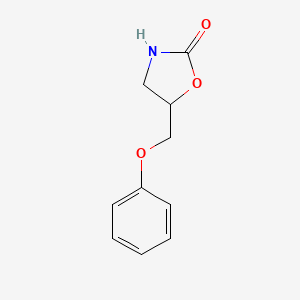
![Benzo[d]oxazole-2,7-diol](/img/structure/B8745229.png)
